Product packaging for Boc-Orn(2-Cl-Z)-OH(Cat. No.:CAS No. 118554-00-0)

Boc-Orn(2-Cl-Z)-OH

Cat. No.: B557403
CAS No.: 118554-00-0
M. Wt: 522,96 g/mole
InChI Key: QOWSQCSRXFQXKJ-AWEZNQCLSA-N
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Description

Contextual Role of Boc-Orn(2-Cl-Z)-OH as a Specialized Amino Acid Building Block

This compound, chemically known as Nα-tert-Butoxycarbonyl-Nε-(2-chlorobenzyloxycarbonyl)-L-ornithine, is a prime example of a specialized building block derived from an NPAA iris-biotech.depeptide.comchemimpex.com. Ornithine itself is a naturally occurring amino acid not incorporated into proteins via ribosomal translation, playing roles in metabolic pathways such as the urea (B33335) cycle wikipedia.orgmdpi.com. In peptide synthesis, ornithine's unique side chain, featuring a primary amine, can be selectively protected to control its reactivity.

The compound features two key protecting groups:

Boc (tert-Butoxycarbonyl): This group is attached to the alpha-amino group (Nα) and serves as a temporary protecting group, readily removed under mild acidic conditions, typically using trifluoroacetic acid (TFA) thermofisher.comnih.govwikipedia.org.

2-Cl-Z (2-chlorobenzyloxycarbonyl): This group is attached to the epsilon-amino group (Nε) of the ornithine side chain iris-biotech.depharmint.net. It is a derivative of the benzyloxycarbonyl (Z or Cbz) group, with a chlorine atom substituted on the phenyl ring. This modification enhances the group's stability against acidic cleavage compared to the standard Z group bachem.com.

This specific combination of protecting groups on ornithine makes this compound a valuable tool for constructing complex peptide sequences where precise control over side-chain modification and reactivity is paramount.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H25ClN2O6 B557403 Boc-Orn(2-Cl-Z)-OH CAS No. 118554-00-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-5-[(2-chlorophenyl)methoxycarbonylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25ClN2O6/c1-18(2,3)27-17(25)21-14(15(22)23)9-6-10-20-16(24)26-11-12-7-4-5-8-13(12)19/h4-5,7-8,14H,6,9-11H2,1-3H3,(H,20,24)(H,21,25)(H,22,23)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOWSQCSRXFQXKJ-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCNC(=O)OCC1=CC=CC=C1Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCCNC(=O)OCC1=CC=CC=C1Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25ClN2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50428477
Record name Boc-Orn(2-Cl-Z)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50428477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118554-00-0
Record name Boc-Orn(2-Cl-Z)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50428477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Synthesis and Integration of Boc Orn 2 Cl Z Oh in Peptide Constructs

Synthetic Methodologies for the Preparation of Boc-Orn(2-Cl-Z)-OH

The synthesis of this compound involves a series of protection steps applied to L-ornithine, ensuring stereochemical integrity is maintained throughout the process.

Stereoselective Synthesis of L-Ornithine Derivatives

The synthesis commences with L-ornithine, a naturally occurring chiral amino acid. The stereochemical configuration of L-ornithine is critical for the biological activity of the resulting peptides. While de novo stereoselective synthesis routes for ornithine derivatives exist, for the preparation of this compound, the process typically starts from commercially available, enantiomerically pure L-ornithine or its readily accessible derivatives. These starting materials are often already protected at one of the amino groups, facilitating the subsequent selective protection steps acs.orgmarquette.edupeptide.com.

Introduction and Stability of the N-α-tert-Butyloxycarbonyl (Boc) Protecting Group

The N-α-amino group of L-ornithine is protected with the tert-butyloxycarbonyl (Boc) group. This is a standard procedure in peptide chemistry, commonly achieved by reacting the amino group with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. The Boc group serves as a temporary protecting group for the alpha-amino terminus during peptide coupling reactions. Its stability is generally high under neutral or basic conditions but it is readily cleaved by moderately strong acids, such as trifluoroacetic acid (TFA), which is a hallmark of Boc-based SPPS peptide.comsigmaaldrich.comrsc.org.

Derivatization and Selective Protection of the N-δ-Amino Group with 2-Chlorobenzyloxycarbonyl (2-Cl-Z)

Following the protection of the N-α-amino group, the N-δ-amino group of ornithine requires selective protection. The 2-chlorobenzyloxycarbonyl (2-Cl-Z) group is introduced for this purpose. This protection is typically achieved by reacting the N-α-Boc protected ornithine derivative with 2-chlorobenzyl chloroformate under basic conditions. The 2-Cl-Z group offers a distinct advantage due to its stability towards the acidic conditions used for Boc removal, thereby providing orthogonal protection. This orthogonality is crucial for complex peptide synthesis, allowing for selective deprotection of either the N-terminus or the side chain at different stages. The 2-Cl-Z group is generally removed under stronger acidic conditions, such as those employing hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA) peptide.com.

Table 1: Key Properties and SPPS Compatibility of this compound

Property/ParameterValue/DescriptionSource(s)
Chemical NameN-α-tert-Butyloxycarbonyl-N-δ-(2-chlorobenzyloxycarbonyl)-L-ornithine peptide.comfishersci.co.ukiris-biotech.demybiosource.com
CAS Number118554-00-0 peptide.comiris-biotech.dep3bio.comruifuchemical.comsigmaaldrich.com
Molecular FormulaC₁₈H₂₅ClN₂O₆ peptide.comiris-biotech.desigmaaldrich.com
Molecular Weight400.85 g/mol iris-biotech.demybiosource.comsigmaaldrich.com
Purity≥98.0% (TLC), ≥98.0% (HPLC) ruifuchemical.comsigmaaldrich.com
Optical Activity[α]²⁰/D −2.8±0.5°, c = 1% in acetic acid sigmaaldrich.com
Melting Point114-118 °C sigmaaldrich.com
Primary ApplicationBoc-based Solid-Phase Peptide Synthesis (SPPS) sigmaaldrich.comsigmaaldrich.com
N-α Protecting Grouptert-Butyloxycarbonyl (Boc) peptide.comsigmaaldrich.comsigmaaldrich.com
N-δ Protecting Group2-Chlorobenzyloxycarbonyl (2-Cl-Z) peptide.comsigmaaldrich.com
Boc DeprotectionAcid-labile (e.g., TFA) peptide.comcsic.es
2-Cl-Z DeprotectionStrong acid (e.g., HF, TFMSA) peptide.com
OrthogonalityOrthogonal to Boc group peptide.com
Stability in SPPSStable under standard Boc-SPPS coupling and Boc deprotection conditions. 2-Cl-Z is stable to 50% TFA. peptide.com

Conceptual Synthetic Pathway

While specific detailed step-by-step yields for the preparation of this compound are proprietary or vary between manufacturers, the general synthetic sequence can be outlined as follows:

Table 2: Conceptual Synthetic Pathway for this compound

StepStarting Material/IntermediateReagent(s)Protection Strategy AppliedKey Transformation
1L-OrnithineBoc₂O, Base (e.g., NaOH or NaHCO₃)N-α-BocProtection of the alpha-amino group to yield N-α-Boc-L-ornithine.
2N-α-Boc-L-ornithine2-Chlorobenzyl chloroformate, Base (e.g., NaHCO₃)N-δ-(2-Cl-Z)Selective protection of the delta-amino group to yield N-α-Boc-N-δ-(2-Cl-Z)-L-ornithine.
3N-α-Boc-N-δ-(2-Cl-Z)-L-ornithinePurification (e.g., crystallization, chromatography)N/AIsolation and purification of the final product, this compound.

Note: This table represents a generalized pathway. Specific reaction conditions, solvents, and work-up procedures are optimized by manufacturers and may vary.

Strategies for the Incorporation of this compound into Peptides

The primary utility of this compound lies in its role as a pre-protected amino acid building block for solid-phase peptide synthesis.

Solid-Phase Peptide Synthesis (SPPS) Utilizing this compound

In Boc-based SPPS, this compound is coupled to the C-terminal amino acid immobilized on a solid support or to the growing peptide chain. The Boc group on the N-terminus of the incoming amino acid derivative is removed using acidic conditions (typically TFA) prior to coupling. The 2-Cl-Z group on the side chain remains intact during these cycles of deprotection and coupling, preventing unwanted reactions at the delta-amino position. This strategy is fundamental for constructing peptides containing ornithine residues with a protected side-chain amino group, which can be further modified or remain protected until final cleavage.

Optimization of Coupling Reactions for this compound in SPPS

The efficiency of incorporating this compound into a peptide sequence is paramount for achieving high yields and purity of the final peptide. Standard coupling reagents and protocols used in Boc-SPPS are generally applicable. These typically involve carbodiimide-based coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often in conjunction with additives like N-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to enhance coupling efficiency and suppress epimerization csic.esresearchgate.net.

More advanced coupling reagents, including phosphonium (B103445) salts (e.g., BOP, PyBOP) and uronium/aminium salts (e.g., HBTU, HATU, COMU), are also frequently employed, especially for sterically hindered amino acids or difficult couplings csic.esnih.gov. The choice of solvent (commonly DMF or NMP) and reaction time are critical parameters for optimization. While the 2-Cl-Z group is generally well-tolerated, specific sequences or the presence of other sensitive functional groups might necessitate fine-tuning of coupling conditions to ensure complete reaction and minimize side reactions such as racemization or side-chain modification. Pre-activation of reagents or the use of specific additives may be employed to overcome challenges associated with coupling nih.gov.

Compound List for Table:

this compound

Sequential N-α-Deprotection during Boc SPPS for this compound Containing Sequences

In Boc-based SPPS, the temporary N-α-Boc protecting group is sequentially removed to allow for the coupling of the next amino acid in the sequence. This deprotection is typically achieved using moderately acidic conditions, most commonly trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) peptide.comcsic.es. The critical aspect of using this compound in this context is the stability of the N-δ-(2-chlorobenzyloxycarbonyl) (2-Cl-Z) side-chain protecting group under these deprotection conditions. Research indicates that the 2-Cl-Z group exhibits sufficient acid stability to withstand the repeated TFA treatments required for Boc removal during chain elongation peptide.compeptide.com. This orthogonality ensures that the ornithine side chain remains protected until the final cleavage step, preventing unwanted reactions or premature deprotection. Following Boc removal, the liberated N-α-amino group is typically neutralized, often with a tertiary amine like diisopropylethylamine (DIEA), before the next coupling reaction peptide.com.

Cleavage Conditions and Removal of the 2-Cl-Z Side-Chain Protecting Group

The final stage of Boc-SPPS involves the cleavage of the assembled peptide from the solid support and the simultaneous removal of all permanent side-chain protecting groups. For the 2-Cl-Z group, strong acidic conditions are typically employed. While benzyloxycarbonyl (Z) groups are often removed by hydrogenolysis, the 2-Cl-Z group, due to its enhanced acid lability compared to the standard Z group, is effectively removed under strong acidolysis conditions peptide.compeptide.com. Common cleavage cocktails for Boc-SPPS, which would remove the 2-Cl-Z group from ornithine, include liquid hydrogen fluoride (HF), trifluoromethanesulfonic acid (TFMSA), or mixtures thereof with scavengers like anisole, thioanisole, or triisopropylsilane (B1312306) (TIPS) sigmaaldrich.comub.edu. These conditions are designed to cleave the peptide-resin linkage and simultaneously deprotect amino acid side chains, including the 2-Cl-Z group from ornithine. The choice of scavengers is crucial to prevent side reactions with sensitive amino acid residues like tryptophan, methionine, or cysteine sigmaaldrich.com.

Mitigation of Undesired Side Reactions during Peptide Elongation with this compound

During peptide elongation, several side reactions can occur, impacting the yield and purity of the final peptide. When incorporating ornithine derivatives like this compound, potential issues include racemization during coupling, incomplete coupling, or side reactions involving the unprotected δ-amino group if the protecting group were to be lost prematurely. The 2-Cl-Z group effectively protects the δ-amino group, preventing it from acting as a nucleophile or participating in undesired reactions during chain elongation peptide.com. Racemization, a common issue in peptide synthesis, can be minimized by using appropriate coupling reagents and additives (e.g., HOBt, HOAt) peptide.compeptide.com. While ornithine itself is generally less prone to racemization than some other amino acids, careful control of coupling conditions remains important peptide.com. The stability of the 2-Cl-Z group under Boc deprotection conditions also helps prevent side reactions that might arise from a partially deprotected ornithine side chain.

Solution-Phase Peptide Synthesis Approaches Employing this compound

This compound is also suitable for solution-phase peptide synthesis. In this approach, peptide bonds are formed in solution, and the reactants are purified after each coupling step. The Boc group serves as the temporary N-α-protecting group, removable by mild acid treatment (e.g., TFA), while the 2-Cl-Z group offers stable protection for the ornithine side chain, removable by stronger acidolysis or hydrogenolysis peptide.compeptide.comresearchgate.net. Standard coupling reagents used in solution-phase synthesis, such as dicyclohexylcarbodiimide (B1669883) (DCC) with additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt), or more modern reagents like HATU or HBTU, can be employed for coupling this compound to the growing peptide chain peptide.com. The advantage of using this compound in solution phase is the ability to isolate and purify intermediates, which can be beneficial for synthesizing complex or challenging sequences.

Chemoenzymatic or Biosynthetic Routes for Ornithine Analog Incorporation into Peptides

While this compound is primarily utilized in chemical synthesis, the incorporation of ornithine analogs into peptides can also be achieved through chemoenzymatic or biosynthetic routes. Ornithine is not a standard proteinogenic amino acid and is often introduced into peptides via post-translational modifications or engineered biosynthetic pathways nih.govacs.orgnih.gov. Enzymes like peptide arginases, such as OspR, can convert arginine residues within a precursor peptide into ornithine nih.govacs.orgnih.gov. This enzymatic conversion allows for the site-specific incorporation of ornithine into ribosomally synthesized and post-translationally modified peptides (RiPPs) nih.govnih.gov. Furthermore, advances in synthetic biology and protein engineering enable the design of enzymes with relaxed substrate specificities, potentially allowing for the incorporation of modified ornithine derivatives, although direct incorporation of synthetically protected forms like this compound would likely require specific enzyme engineering or deprotection steps prior to enzymatic processing nih.govnih.govrsc.orgnih.gov. These bio-based methods offer milder conditions and can be more environmentally friendly than traditional chemical synthesis.

Peptide Engineering and Structural Influence of Boc Orn 2 Cl Z Oh Derived Residues

Impact of Ornithine Residues on Peptide Conformation and Stability

Ornithine, a non-proteinogenic amino acid with a three-carbon side chain terminating in an amino group, can significantly influence the structural and functional characteristics of a peptide. The presence of the δ-amino group, protected by the 2-chloro-benzyloxycarbonyl (2-Cl-Z) group in the context of Boc-Orn(2-Cl-Z)-OH, introduces both steric and electronic factors that can modulate peptide conformation and stability.

Analysis of Secondary and Tertiary Structure Alterations

Induction of Turns and Kinks: The steric hindrance imposed by the 2-Cl-Z group may favor the formation of β-turns or kinks in the peptide backbone. This can be advantageous in designing peptides that mimic the loop regions of proteins or that require a specific folded conformation for biological activity.

Disruption of Helical Structures: Conversely, the presence of this bulky side chain can disrupt the formation of stable α-helices or β-sheets. The non-natural side chain may interfere with the hydrogen bonding patterns required for these regular secondary structures.

Table 1: Predicted Impact of Orn(2-Cl-Z) on Peptide Secondary Structure Elements

Secondary StructurePredicted Impact of Orn(2-Cl-Z) IncorporationRationale
α-HelixLikely DisruptiveThe bulky and conformationally restricting 2-Cl-Z group can interfere with the precise hydrogen bonding network required for helical stability.
β-SheetPotentially DisruptiveSteric hindrance from the side chain may prevent the close packing of peptide backbones necessary for stable β-sheet formation.
β-TurnPotentially InductiveThe steric bulk can favor a turn conformation to minimize steric clashes, making it a useful residue for designing turns.

Note: This table is based on general principles of peptide chemistry and the known effects of bulky side chains. Specific outcomes will depend on the peptide sequence and the position of the Orn(2-Cl-Z) residue.

Influence on Proteolytic Stability and in vivo Half-Life of Peptides

A key motivation for incorporating non-proteinogenic amino acids like ornithine into therapeutic peptides is to enhance their resistance to enzymatic degradation. Proteases, the enzymes responsible for peptide and protein breakdown, often exhibit high specificity for their substrates.

Resistance to Proteolysis: The presence of an ornithine residue, especially with a modified side chain, can render a peptide less susceptible to cleavage by common proteases such as trypsin and chymotrypsin. Trypsin typically cleaves after positively charged residues like lysine (B10760008) and arginine. While ornithine possesses a terminal amino group, its shorter side chain and the presence of the 2-Cl-Z protecting group would likely prevent recognition and cleavage by trypsin.

Table 2: Comparative Proteolytic Stability of Peptides - A Representative Example

Peptide SequenceModifying ResidueSusceptibility to Trypsin CleavagePredicted Relative In Vivo Half-Life
Ac-Gly-Lys-Ala-NH2LysineHighShort
Ac-Gly-Arg-Ala-NH2ArginineHighShort
Ac-Gly-Orn-Ala-NH2OrnithineLowModerate
Ac-Gly-Orn(2-Cl-Z)-Ala-NH2Orn(2-Cl-Z)Very LowLong

Note: This table provides a hypothetical comparison based on known protease specificities and the general effects of amino acid modification. Actual half-life will vary depending on numerous factors.

Rational Design Principles for Peptides Incorporating this compound Derivatives

Stereochemical Considerations and Chiral Purity

As with all amino acids used in peptide synthesis, the stereochemistry of this compound is of paramount importance. The biological activity of a peptide is highly dependent on its three-dimensional structure, which is dictated by the stereochemistry of its constituent amino acids.

L- and D-Configurations: this compound is typically available in both the L- and D-enantiomeric forms. The choice between these will depend on the specific design objectives. The use of the natural L-configuration is common for mimicking endogenous peptides, while the incorporation of a D-amino acid can further enhance proteolytic stability and introduce specific conformational constraints.

Maintaining Chiral Purity: During peptide synthesis, it is crucial to employ coupling reagents and conditions that minimize racemization. Any loss of chiral purity can lead to the formation of diastereomeric peptides, which can be difficult to separate and may exhibit different biological activities. High-performance liquid chromatography (HPLC) is a standard technique used to assess the chiral purity of the final peptide product.

Conformational Constraints and Peptide Mimicry

A major application of non-proteinogenic amino acids is in the design of peptidomimetics, compounds that mimic the structure and function of natural peptides but with improved pharmacological properties. The incorporation of conformationally constrained residues is a key strategy in this endeavor.

Restricting Conformational Flexibility: The this compound residue, with its bulky side chain, can significantly restrict the conformational freedom of the peptide backbone in its vicinity. This pre-organization of the peptide into a more defined conformation can lead to higher binding affinity for its target receptor by reducing the entropic penalty of binding.

Mimicking Bioactive Conformations: By strategically placing Orn(2-Cl-Z) residues, it is possible to engineer peptides that adopt specific secondary structures, such as β-turns, which are often involved in molecular recognition events. This allows for the rational design of peptides that mimic the bioactive conformation of a natural peptide ligand.

Biological and Biomedical Applications of Peptides Containing Boc Orn 2 Cl Z Oh Derived Residues

Development of Advanced Therapeutic Peptides and Peptidomimetics

The strategic substitution of canonical amino acids with ornithine is a key technique in generating peptidomimetics—molecules that mimic natural peptides but have enhanced drug-like properties. nih.gov This modification can lead to peptides with superior performance in biological systems.

A primary challenge in peptide therapeutics is their inherent instability, as they are often susceptible to rapid degradation by proteolytic enzymes in the body. nih.govnih.gov The incorporation of non-standard amino acids like ornithine is a widely used strategy to overcome this limitation. nih.govamericanpharmaceuticalreview.com

The ability to precisely incorporate ornithine has enabled the design of new peptide-based drug candidates with tailored functionalities. Researchers utilize ornithine to fine-tune properties such as charge, hydrophobicity, and structure to optimize therapeutic efficacy. americanpharmaceuticalreview.comresearchgate.net

For instance, in the development of analogs of the metabolic peptide semaglutide, ornithine has been incorporated to create variants with potentially improved therapeutic profiles. nih.gov In another application, ornithine has been used in the synthesis of tetrapeptides designed to target opioid receptors. nih.gov The synthesis of a DOTA-conjugated peptide, H-Dmt-D-Ala-Phe-Orn(δ-[¹¹¹In]DOTA)-NH₂, demonstrated good selectivity and high affinity for μ opioid receptors, highlighting ornithine's role in creating targeted diagnostic and therapeutic agents. nih.gov These examples underscore the value of ornithine modification in advancing modern drug discovery. xindaobiotech.com

Research in Antimicrobial Peptides (AMPs)

The rise of antibiotic-resistant bacteria has spurred intensive research into new antimicrobial agents, with AMPs emerging as a promising alternative. nih.gov The incorporation of ornithine is a key strategy in the rational design of synthetic AMPs with enhanced efficacy and safety profiles. researchgate.net

Ornithine is frequently used in the design of AMPs due to its cationic nature at physiological pH, which is crucial for the initial interaction with negatively charged bacterial membranes. researchgate.netmdpi.com Its shorter side chain compared to arginine or lysine (B10760008) allows for fine-tuning of the peptide's amphipathicity—the balance of cationic and hydrophobic regions—which is a critical determinant of antimicrobial activity. frontiersin.orgnih.gov

Researchers have successfully synthesized a variety of ornithine-containing AMPs. Examples include:

Gramicidin S Analogs: To address the high hemolytic toxicity of Gramicidin S, which limits its use, scientists have synthesized analogs where specific residues are replaced with ornithine. nih.gov

Lacticin 481 Analogs: Using a biosynthetic pathway, researchers have produced active lacticin 481 analogues containing ornithine at specific positions, demonstrating that the modification is compatible with complex, post-translationally modified peptide structures. nih.govacs.org

Branched Peptides: Branched or dendrimeric peptides have been constructed using ornithine-based scaffolds to create multivalent structures that can exhibit enhanced antimicrobial potency. mdpi.com

The synthesis of these diverse peptides is often accomplished using solid-phase peptide synthesis, where building blocks like Boc-Orn(Fmoc)-OH or Fmoc-Orn(Boc)-OH are employed to assemble the desired ornithine-containing sequences. mdpi.com

The primary mechanism of action for most cationic AMPs involves the disruption of bacterial cell membrane integrity. mdpi.compeptide.com The incorporation of ornithine plays a significant role in this process. The initial binding of the peptide to the bacterial surface is driven by electrostatic interactions between the positively charged ornithine residues and anionic components of the bacterial membrane, such as phospholipids (B1166683) or teichoic acids. mdpi.comnih.gov

Following this initial binding, the peptide inserts into the membrane, a process facilitated by the hydrophobic residues in the peptide sequence. mdpi.comnih.gov This insertion can lead to membrane permeabilization through various proposed mechanisms, such as the formation of transient pores or a "carpet-like" disruption of the lipid bilayer, ultimately causing leakage of cellular contents and cell death. mdpi.comnih.gov

Studies on ornithine-containing peptides have provided specific insights into this mechanism.

Scanning electron microscopy of bacteria treated with an ornithine-modified Gramicidin S analogue showed clear disruption and damage to the bacterial cell surface. nih.gov

The lipopeptide MSI-843 was found to permeabilize the outer membrane of Gram-negative bacteria and induce changes in the lipid headgroup orientation of model membranes, indicating a direct interaction with and disruption of the bilayer. nih.gov

The bactericidal activity of these peptides is often potent. For example, ornithine-modified Gramicidin S analogs showed strong activity against multidrug-resistant strains of Staphylococcus aureus and Enterococcus faecalis with Minimum Inhibitory Concentrations (MICs) as low as 4-8 μg/mL. nih.gov

A major hurdle in the therapeutic development of AMPs is their potential toxicity to mammalian cells, particularly red blood cells (hemolysis). frontiersin.orgmdpi.com An ideal AMP should be highly selective for bacterial membranes over host cell membranes. The incorporation of ornithine is a valuable strategy for improving this therapeutic index.

The key is to strike a balance between charge and hydrophobicity. nih.govfrontiersin.org While a high positive charge can enhance antimicrobial activity, it can also increase cytotoxicity if not properly balanced. nih.gov Replacing lysine with ornithine has been shown to be an effective modification. In one study, replacing lysine with ornithine resulted in peptides with comparable antimicrobial activity, whereas replacement with arginine led to higher hemolytic activity. mdpi.com This suggests that ornithine's specific side-chain length and charge presentation can maintain bactericidal effects while minimizing damage to host cells.

A compelling example is the development of ornithine-modified Gramicidin S. While the parent peptide is highly hemolytic, an analog with an ornithine-for-tryptophan substitution exhibited greatly reduced hemolytic activity, increasing its HC₅₀ (the concentration causing 50% hemolysis) to 112.1 μg/mL from 35.13 μg/mL for the parent compound. nih.gov This demonstrates a significant improvement in selectivity.

Table 1: Antimicrobial and Hemolytic Activity of Ornithine-Modified Gramicidin S Analogs

PeptideModificationMIC vs. S. aureus (μg/mL)MIC vs. E. faecalis (μg/mL)Hemolytic Activity (HC₅₀, μg/mL)
Gramicidin SParent Peptide4-84-835.13
Analog 11Mono-Ornithine replaced with Tryptophan4-84112.1
Analog 12Mono-Ornithine replaced with Arginine44-8186.0
Data sourced from research on modified Gramicidin S analogs. nih.gov

Table 2: Effect of Cationic Residue Substitution on Antimicrobial Activity

Peptide AnalogCationic ResidueMIC vs. S. aureus (μM)MIC vs. E. coli (μM)MIC vs. P. aeruginosa (μM)
Peptide 1Lysine (Lys)6.2512.525
Analog with OrnOrnithine (Orn)6.2512.525
Analog with ArgArginine (Arg)6.2512.525
Data from a study comparing the effects of replacing lysine with other cationic amino acids, showing comparable antimicrobial activity. mdpi.com However, the same study noted increased hemolytic activity for the arginine-containing analog.

Cell-Penetrating Peptide (CPP) Investigations

Cell-penetrating peptides (CPPs) are short peptides, typically comprising fewer than 30 amino acids, that can traverse cellular membranes and facilitate the intracellular delivery of various molecular cargoes. nih.govpsu.edu Their intrinsic properties, such as positive charge due to a high content of basic amino acids like arginine and lysine, are crucial for their interaction with negatively charged cell membranes and subsequent internalization. nih.govgoogle.com The incorporation of non-proteinogenic amino acids like ornithine, often introduced into the peptide sequence using precursors such as Boc-Orn(2-Cl-Z)-OH, has emerged as a key strategy to enhance the efficacy and stability of CPPs.

Utilization of Ornithine for Enhanced Cellular Uptake and Intracellular Delivery

The substitution of naturally occurring amino acids with ornithine residues in CPP sequences offers several advantages for improving cellular uptake and delivery. A primary benefit is the enhancement of the peptide's proteolytic stability. Since ornithine is a non-coded amino acid, it is less susceptible to recognition and cleavage by endogenous proteases. nih.govmdpi.com This increased resistance to enzymatic degradation prolongs the half-life of the CPP, allowing for more sustained interaction with target cells and greater opportunity for cellular entry. mdpi.com

For instance, in the design of the CPP PepFect 14 (Stearyl–AGYLLGKLLOOLAAAALOOLL-NH2), lysine and isoleucine residues were replaced with ornithine and leucine, respectively. nih.gov This modification was intended to increase resistance to proteolysis while maintaining the cationic nature of the peptide, which is essential for binding to and transporting splice-correcting oligonucleotides (SCOs). nih.gov The researchers hypothesized that the ornithine substitution would not only enhance stability but also improve the binding affinity for the oligonucleotide cargo. nih.gov

Similarly, the NickFect family of CPPs, such as NickFect55, incorporates ornithine to improve their properties. google.commdpi.com These peptides often feature an N-terminal fatty acid and a branched structure at the side chain of the ornithine residue, modifications that contribute to lower toxicity and more efficient transfection. mdpi.com The positive charges distributed along the peptide backbone, contributed by amino acids like ornithine, are crucial for the formation of stable, non-covalent complexes with negatively charged cargo molecules like plasmid DNA, primarily through electrostatic interactions. google.comrsc.org

Table 1: Examples of Ornithine-Containing Cell-Penetrating Peptides

PeptideSequence/Key FeaturesApplicationResearch Finding
PepFect 14 Stearyl–AGYLLGKLLOOLAAAALOOLL-NH2 (O represents ornithine)Delivery of splice-correcting oligonucleotides (SCOs)Ornithine substitution for lysine aimed to increase proteolytic stability and enhance binding to oligonucleotide cargo. nih.gov
NickFect55 (NF55) Contains an N-terminal fatty acid and ornithine at position 7.Plasmid DNA (pDNA) deliveryDesigned for optimal stability of CPP/pDNA complexes with positive charges distributed along a theoretical alpha-helix. google.comrsc.org
Ornithine Homopolymers (Orn)nBasic research on CPP uptakeLess efficient in cell entry compared to arginine homopolymers of the same length, but still demonstrate temperature-sensitive uptake, suggesting an endocytic mechanism. psu.educardoso-lab.org

Elucidation of Endosomal Escape Mechanisms of CPPs with Ornithine Modifications

A significant hurdle for the successful intracellular delivery of cargo by CPPs is the entrapment of the CPP-cargo complex within endosomes following endocytic uptake. mdpi.comnih.govnih.gov For the cargo to exert its biological effect, it must escape the endosome and reach the cytosol or other target organelles. harvard.edu The modification of CPPs with ornithine is part of a broader strategy to design peptides that can overcome this barrier.

One strategy to enhance endosomal escape is the incorporation of histidine residues into the CPP sequence alongside other cationic residues like ornithine. rsc.org Histidine has a pKa around 6.0, meaning its side chain becomes protonated and thus positively charged in the acidic environment of late endosomes (pH ~5.5). rsc.org This "proton sponge" effect leads to an influx of protons and counter-ions into the endosome, causing osmotic swelling and eventual rupture of the endosomal membrane, releasing the cargo into the cytoplasm. While ornithine itself does not have this pH-sensitive property, its stable cationic charge contributes to the initial electrostatic interactions with the endosomal membrane, which is a prerequisite for any disruptive mechanism.

It is important to note that while CPPs are designed to facilitate endosomal escape, the efficiency of this process can be low. mdpi.comharvard.edu Studies have shown that even for effective CPPs, a significant portion of the internalized cargo can remain trapped in endosomes. nih.gov Therefore, the design of CPPs, including the strategic placement of ornithine residues using building blocks like this compound, is an ongoing area of research aimed at improving the efficiency of this critical delivery step.

Construction and Screening of Combinatorial Peptide Libraries Incorporating this compound Derivatives

Combinatorial chemistry, particularly the "one-bead one-compound" (OBOC) method, provides a powerful platform for the discovery of novel peptides with desired biological activities, including enhanced cell penetration. nih.gov This technique allows for the synthesis and screening of millions of unique peptide sequences simultaneously. The incorporation of unnatural amino acids, such as those derived from this compound, into these libraries can vastly expand the chemical diversity and lead to the identification of peptides with improved properties like stability and binding affinity. nih.govsigmaaldrich.com

The synthesis of an OBOC peptide library incorporating an ornithine derivative would typically follow the principles of solid-phase peptide synthesis (SPPS) using the "split-mix" method. nih.gov Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is often preferred due to the mild conditions required for deprotection and the wide availability of Fmoc-protected amino acids. nih.govd-nb.info

The general procedure for constructing such a library would involve:

Resin Preparation : Starting with a solid support resin, such as TentaGel S NH2. nih.govd-nb.info

Split-and-Pool Synthesis : The resin beads are divided into equal portions, and a different Fmoc-protected amino acid is coupled to each portion. For the incorporation of the ornithine derivative, Fmoc-Orn(2-Cl-Z)-OH would be used in one of the coupling steps. After coupling, all the resin portions are pooled, mixed thoroughly, and then re-divided for the next coupling cycle. This process is repeated for the desired length of the peptide, ensuring that each bead ultimately carries a unique peptide sequence. nih.gov

Library Complexity : The diversity of the library is determined by the number of different amino acids used at each position and the length of the peptide. Including both L- and D-amino acids, as well as various unnatural amino acids like the ornithine derivative, can maximize the structural and functional diversity of the library. nih.gov

Once the library is synthesized, it can be screened against whole cells to identify peptides with high cellular uptake. A common screening method involves incubating the library with cultured cells, followed by washing to remove non-binding peptides. The beads that remain strongly associated with the cells are then isolated, and the sequence of the peptide on each "hit" bead is determined, typically by mass spectrometry. This approach allows for the rapid identification of novel CPP sequences containing the desired ornithine modification.

Table 2: General Workflow for OBOC Library Synthesis and Screening for CPPs

StepDescriptionKey Reagents/Techniques
1. Synthesis "Split-mix" solid-phase peptide synthesis is used to generate a library where each bead displays a unique peptide sequence.TentaGel resin, Fmoc-protected amino acids (including Fmoc-Orn(2-Cl-Z)-OH), coupling reagents (e.g., HBTU, DIC), piperidine (B6355638) for Fmoc removal. nih.govd-nb.info
2. Screening The peptide library is incubated with target cells to identify beads with high binding and/or internalization.Cultured cells, fluorescence-activated cell sorting (FACS) or microscopy for hit identification.
3. Hit Isolation Beads that are strongly associated with the cells are physically isolated.Micromanipulation.
4. Sequencing The peptide sequence on the isolated "hit" beads is determined.Edman degradation or, more commonly, tandem mass spectrometry (LC-MS/MS). d-nb.info

Integration with Genetic Code Expansion Technologies for Site-Specific Incorporation of Ornithine Analogs

Genetic code expansion (GCE) is a powerful technology that enables the site-specific incorporation of noncanonical amino acids (ncAAs), such as ornithine, into proteins during ribosomal synthesis. colab.wsmdpi.comannualreviews.org This is achieved by engineering an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair that is specific for the desired ncAA and does not cross-react with the host cell's endogenous translational machinery. mdpi.com This technology opens up the possibility of producing proteins and peptides with precisely placed ornithine residues within a cellular environment.

Recent research has focused on developing and optimizing orthogonal pairs for the incorporation of ornithine. One promising approach has been the use of the Escherichia coli-derived leucyl-tRNA synthetase (EcLeuRS)/tRNA pair. colab.wsnih.gov This system has been challenging to adapt, but recent optimizations to a yeast-based directed evolution platform have enabled the rapid selection of EcLeuRS mutants capable of selectively charging tRNA with ornithine in mammalian cells. colab.wsnih.gov

The process involves:

Directed Evolution of aaRS : A library of mutant aaRSs is created and subjected to a selection process in a host organism (e.g., yeast). The selection is designed to identify mutants that can charge an orthogonal tRNA with the desired ncAA (in this case, ornithine) in response to a specific codon, often a nonsense or "stop" codon like UAG (amber codon). nih.gov

Orthogonal tRNA : An orthogonal tRNA is used that is not recognized by any of the host's endogenous aaRSs but can be recognized by the evolved, mutant aaRS. This tRNA is engineered to recognize the designated stop codon.

Protein Expression : The genes for the evolved aaRS and the orthogonal tRNA are introduced into the target expression cells (e.g., mammalian cells) along with the gene for the protein of interest, which has been modified to contain the specific stop codon at the desired site for ornithine incorporation. When these cells are cultured in media supplemented with ornithine, the engineered aaRS/tRNA pair facilitates the insertion of ornithine at the position of the stop codon, producing the desired modified protein. colab.wsnih.gov

This technology has significant implications for the study and application of ornithine-containing peptides and proteins. It allows for the production of homogenous proteins with site-specifically incorporated ornithine residues, which is difficult to achieve through traditional chemical synthesis for large proteins. This enables detailed structure-function studies to precisely determine the contribution of an ornithine residue at a specific position to activities such as cellular uptake, endosomal escape, and therapeutic efficacy. The successful incorporation of ornithine into the genetic code of eukaryotic cells paves the way for the biosynthesis of novel therapeutic proteins and peptides with enhanced properties. colab.wsnih.gov

Table of Compound Names

Abbreviation / Trivial NameFull Chemical Name
This compoundNα-tert-Butoxycarbonyl-Nδ-(2-chlorobenzyloxycarbonyl)-L-ornithine
Ornithine(S)-2,5-Diaminopentanoic acid
Lysine(S)-2,6-Diaminohexanoic acid
Arginine(S)-2-Amino-5-guanidinopentanoic acid
Histidine(S)-2-Amino-3-(1H-imidazol-4-yl)propanoic acid
Leucine(S)-2-Amino-4-methylpentanoic acid
Isoleucine(2S,3S)-2-Amino-3-methylpentanoic acid
Fmoc-Orn(2-Cl-Z)-OHNα-(9-Fluorenylmethyloxycarbonyl)-Nδ-(2-chlorobenzyloxycarbonyl)-L-ornithine
HBTUO-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate
DICN,N'-Diisopropylcarbodiimide
Boctert-Butoxycarbonyl
ZBenzyloxycarbonyl
2-Cl-Z2-Chlorobenzyloxycarbonyl
Fmoc9-Fluorenylmethyloxycarbonyl

Advanced Analytical and Characterization Methodologies for Boc Orn 2 Cl Z Oh and Its Peptide Conjugates

Spectroscopic Techniques for Structural and Conformational Elucidation

Spectroscopic methods are indispensable for the detailed structural and conformational analysis of Boc-Orn(2-Cl-Z)-OH and its peptide derivatives. These techniques provide insights from the primary atomic connectivity to the higher-order secondary structures of peptide chains.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Primary and Secondary Structure Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the primary and secondary structure of molecules in solution. Both ¹H and ¹³C NMR are utilized to confirm the chemical structure of this compound and to analyze the structure of peptides containing this modified residue.

For the this compound monomer, ¹H NMR provides characteristic signals for the protons of the Boc group, the ornithine backbone, and the 2-chlorobenzyl moiety. The chemical shifts are influenced by the electronic environment of each proton. libretexts.org In a peptide conjugate, the chemical shifts of the α-protons (Hα) are particularly sensitive to the local secondary structure. For instance, Hα protons in a β-sheet conformation typically resonate at a lower field compared to those in an α-helical or random coil structure.

¹³C NMR complements ¹H NMR by providing information about the carbon skeleton. The chemical shifts of the carbonyl carbons are indicative of the peptide bond environment and hydrogen bonding patterns. mdpi.com

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for this compound and an Incorporated Orn(2-Cl-Z) Residue in a Peptide.

Atom This compound (Predicted, ppm) Orn(2-Cl-Z) in Peptide (Typical Range, ppm)
¹H NMR
Boc (CH₃)₃~1.4-
Orn α-H~4.24.0 - 4.5
Orn β-CH₂~1.7 - 1.91.6 - 2.0
Orn γ-CH₂~1.5 - 1.71.5 - 1.8
Orn δ-CH₂~3.23.1 - 3.4
2-Cl-Z CH₂~5.15.0 - 5.2
2-Cl-Z Ar-H~7.2 - 7.57.2 - 7.6
¹³C NMR
Boc C(CH₃)₃~28.5-
Boc C (CH₃)₃~80.0-
Orn Cα~53.052.0 - 56.0
Orn Cβ~29.028.0 - 32.0
Orn Cγ~25.024.0 - 28.0
Orn Cδ~40.039.0 - 42.0
Orn C=O~175.0170.0 - 174.0
2-Cl-Z C=O~157.0156.0 - 158.0
2-Cl-Z CH₂~67.066.0 - 68.0
2-Cl-Z Ar-C~127-135127.0 - 136.0

Note: Predicted values are based on typical chemical shift ranges for similar functional groups. Actual values may vary depending on the solvent and other experimental conditions. libretexts.orgresearchgate.netmsu.edu

Advanced 2D NMR techniques, such as COSY (Correlated Spectroscopy) and TOCSY (Total Correlation Spectroscopy), are used to establish through-bond proton-proton connectivities, confirming the amino acid sequence. Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about through-space proximities between protons, which is crucial for determining the three-dimensional folding and secondary structure of the peptide.

Circular Dichroism (CD) Spectroscopy for Peptide Secondary Structure Determination

Circular Dichroism (CD) spectroscopy is a sensitive technique for investigating the secondary structure of peptides in solution. units.it It measures the differential absorption of left and right circularly polarized light by chiral molecules. The peptide backbone is the primary chromophore in the far-UV region (190-250 nm), and its conformation dictates the shape of the CD spectrum.

Peptides containing this compound can be analyzed by CD spectroscopy to determine their secondary structure content. The characteristic CD spectra for different secondary structures are well-established:

α-helix: Exhibits a strong positive band around 192 nm and two negative bands at approximately 208 nm and 222 nm.

β-sheet: Shows a negative band around 218 nm and a positive band near 195 nm.

Random Coil: Characterized by a strong negative band around 200 nm. units.itnih.gov

Table 2: Characteristic Far-UV CD Spectral Features for Common Peptide Secondary Structures.

Secondary Structure Wavelength (nm) and Sign of Molar Ellipticity [θ]
α-Helix Positive band at ~192 nm, Negative bands at ~208 nm and ~222 nm
β-Sheet Negative band at ~218 nm, Positive band at ~195 nm
Random Coil Strong negative band at ~200 nm
β-Turn Various types with distinct spectra, often a weak negative band around 220-230 nm and a positive band around 205 nm

Source: General principles of CD spectroscopy for peptides. units.itnih.govresearchgate.net

Fourier-Transform Infrared (FTIR) Spectroscopy in Peptide Conformational Studies

Fourier-Transform Infrared (FTIR) spectroscopy provides information about the vibrational modes of molecules and is particularly useful for studying the secondary structure of peptides through the analysis of the amide bands. The most informative band is the Amide I band (1600-1700 cm⁻¹), which arises mainly from the C=O stretching vibrations of the peptide backbone. The frequency of this band is sensitive to the hydrogen-bonding pattern, which is characteristic of different secondary structures.

For this compound itself, FTIR can confirm the presence of the urethane (B1682113) and carboxylic acid carbonyl groups. In its peptide conjugates, the Amide I band can be deconvoluted to identify the contributions from different secondary structures.

Table 3: Typical Amide I Band Frequencies in FTIR for Common Peptide Secondary Structures.

Secondary Structure Amide I Frequency Range (cm⁻¹)
α-Helix 1650 - 1658
β-Sheet 1620 - 1640 (strong), 1680-1700 (weak)
Random Coil 1640 - 1650
β-Turn 1660 - 1685
Boc-group C=O ~1670 - 1690

Source: General principles of FTIR spectroscopy for peptides. umich.edunih.gov

Chromatographic and Mass Spectrometric Approaches in Peptide Analysis

Chromatographic and mass spectrometric techniques are fundamental for the purification, purity assessment, and detailed structural characterization of this compound and its peptide conjugates.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Purity Assessment and Molecular Mass Determination

High-Performance Liquid Chromatography (HPLC) is the standard method for purifying and assessing the purity of synthetic peptides. When coupled with Mass Spectrometry (MS), it becomes a powerful tool for confirming the molecular mass of the target compound.

For a peptide containing this compound, a reversed-phase HPLC method is typically employed, where the peptide is separated based on its hydrophobicity. The retention time is a characteristic property of the peptide under specific chromatographic conditions. nih.govfarmaciajournal.com The eluting peptide is then introduced into the mass spectrometer, which ionizes the molecule and measures its mass-to-charge ratio (m/z). This allows for the precise determination of the molecular weight, confirming the successful incorporation of the this compound residue. The purity of the peptide is determined by integrating the area of the main peak in the chromatogram relative to the total area of all peaks.

Table 4: Example of HPLC-MS Data for a Hypothetical Peptide containing Orn(2-Cl-Z).

Parameter Value
Peptide Sequence e.g., Ac-Gly-Orn(2-Cl-Z)-Ala-NH₂
Theoretical Monoisotopic Mass e.g., 512.21 g/mol
HPLC Column e.g., C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient e.g., 5-60% B over 15 min
Retention Time (RT) e.g., 8.5 min
Observed m/z (ESI+) e.g., 513.22 [M+H]⁺, 257.11 [M+2H]²⁺
Purity (at 214 nm) >98%

Tandem Mass Spectrometry (MS/MS) for Peptide Sequencing and Characterization of Modifications

Tandem Mass Spectrometry (MS/MS) is the cornerstone of modern peptide sequencing. In an MS/MS experiment, a specific peptide ion (the precursor ion) is selected in the first mass analyzer, fragmented, and the resulting fragment ions are analyzed in a second mass analyzer. The fragmentation typically occurs at the peptide bonds, leading to a series of b- and y-ions. matrixscience.comlibretexts.org The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, allowing for the determination of the peptide sequence.

For a peptide containing Orn(2-Cl-Z), MS/MS analysis can confirm its position within the sequence. The mass of the Orn(2-Cl-Z) residue (312.09 Da) will be observed as a mass difference in the b- and y-ion series. This technique is also invaluable for identifying and locating any potential modifications or side reactions that may have occurred during synthesis.

Table 5: Theoretical MS/MS Fragmentation Pattern for a Hypothetical Peptide Ac-Gly-Orn(2-Cl-Z)-Ala-NH₂.

Fragment Ion Theoretical m/z Fragment Ion Theoretical m/z
b-ions y-ions
b₁ (Ac-Gly)100.05y₁ (Ala-NH₂)89.07
b₂ (Ac-Gly-Orn(2-Cl-Z))412.14y₂ (Orn(2-Cl-Z)-Ala-NH₂)401.16
y₃ (Gly-Orn(2-Cl-Z)-Ala-NH₂)458.18

Note: Masses are calculated for the singly charged ions. The mass of the Orn(2-Cl-Z) residue is calculated as the mass of ornithine (114.08 Da) plus the mass of the 2-Cl-Z protecting group (198.01 Da).

Biophysical Characterization of Peptide-Membrane Interactions

The interaction of peptides with cellular membranes is a critical determinant of their biological activity. For peptides containing cationic residues like ornithine, electrostatic and hydrophobic forces typically govern their association with and perturbation of lipid bilayers. A comprehensive biophysical characterization is essential to understand these interactions at a molecular level.

Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

Isothermal Titration Calorimetry (ITC) is a powerful technique used to directly measure the heat changes associated with binding events. wur.nl It provides a complete thermodynamic profile of the peptide-membrane interaction in a single experiment, including the binding affinity (K_a or K_d), enthalpy change (ΔH), and stoichiometry (n). nih.gov From these values, the change in Gibbs free energy (ΔG) and entropy (ΔS) can be calculated, offering deep insights into the forces driving the interaction.

In a typical experiment, a solution of lipid vesicles is titrated into a solution containing the peptide of interest. nih.gov Each injection triggers a heat release or absorption that is precisely measured. The resulting thermogram reveals whether the binding is enthalpically or entropically driven. For instance, the binding of cationic peptides to anionic lipid membranes is often an entropy-driven process, driven by the release of counter-ions and water molecules from the lipid surface and the peptide. nih.gov

Below is a hypothetical data table illustrating the thermodynamic parameters for the binding of an ornithine-containing peptide to model lipid vesicles, demonstrating the peptide's preference for negatively charged membranes.

Table 1: Illustrative Thermodynamic Parameters of Peptide-Membrane Binding via ITC Data is hypothetical and representative for a typical cationic peptide.

Lipid Vesicle CompositionBinding Affinity (Kd, µM)Enthalpy (ΔH, kcal/mol)Entropy (TΔS, kcal/mol)Gibbs Free Energy (ΔG, kcal/mol)
POPC (Zwitterionic)150+2.57.9-5.4
POPC/POPG (3:1, Anionic)8+1.89.1-7.3

Solid-State Nuclear Magnetic Resonance (NMR) for Membrane Perturbation Studies

Solid-state NMR (ssNMR) spectroscopy is an indispensable tool for investigating the structural consequences of peptide-membrane interactions at an atomic level. meihonglab.com Unlike solution NMR, ssNMR can be applied to large, slowly tumbling systems like peptide-lipid complexes. plos.org By selectively isotope-labeling either the peptide or the lipids, one can obtain detailed information on peptide structure, orientation, and depth of insertion, as well as on the peptide's effect on lipid order and dynamics. meihonglab.comrsc.org

For example, ³¹P ssNMR of the lipid headgroups can reveal significant changes in membrane morphology. The transition from a bilayer to a non-lamellar structure or the formation of toroidal pores is accompanied by a distinct change in the ³¹P chemical shift anisotropy (CSA) lineshape. plos.orgnih.gov Similarly, ²H ssNMR on lipids with deuterated acyl chains can quantify the degree of order or disorder induced by the peptide. A decrease in the deuterium (B1214612) quadrupolar splittings is a direct measure of increased lipid chain mobility, often interpreted as membrane thinning or disruption. nih.gov

The table below presents hypothetical results from ²H and ³¹P ssNMR studies, showing how an ornithine-containing peptide might disorder the lipid acyl chains and alter headgroup dynamics upon binding.

Table 2: Illustrative Solid-State NMR Findings for Peptide-Induced Membrane Perturbation Data is hypothetical and representative for a typical membrane-disrupting peptide.

NMR ProbeParameter MeasuredObservation in Absence of PeptideObservation in Presence of PeptideInterpretation
²H (DMPC-d54)Average Order Parameter (SCD)0.210.15Significant disordering of lipid acyl chains.
³¹P (DPPC)Chemical Shift Anisotropy (Δσ)45 ppm38 ppmAlteration of headgroup dynamics and packing.

Differential Scanning Calorimetry (DSC) for Thermotropic Behavior of Lipid Bilayers

Differential Scanning Calorimetry (DSC) is a fundamental technique for studying the thermotropic phase behavior of lipid membranes. ucm.esmalvernpanalytical.com It measures the heat capacity of a sample as a function of temperature. Pure lipid bilayers exhibit a characteristic main phase transition temperature (T_m) at which they shift from a rigid, ordered gel phase to a more fluid, disordered liquid-crystalline phase. tainstruments.com The sharpness and position of this transition are highly sensitive to the presence of molecules like peptides that interact with the bilayer. nih.gov

The binding and insertion of a peptide can perturb the packing of lipid molecules, leading to a broadening of the phase transition peak and a shift in the T_m. nih.gov The direction of the shift can provide clues about the nature of the interaction. For instance, peptides that interact primarily with the lipid headgroups may have a minimal effect on T_m, while those that insert into the hydrophobic core often lower and broaden the transition, indicating a destabilizing or fluidizing effect on the membrane. ppm.edu.pl

The following table provides illustrative DSC data on the effect of increasing concentrations of a hypothetical ornithine-containing peptide on the main phase transition of dipalmitoylphosphatidylcholine (DPPC) vesicles.

Table 3: Illustrative DSC Data on the Effect of a Peptide on DPPC Vesicle Phase Transition Data is hypothetical and representative for a peptide that perturbs the lipid core.

Peptide:Lipid Molar RatioMain Transition Temp. (Tm, °C)Transition Enthalpy (ΔHcal, kcal/mol)Peak Width at Half-Height (°C)
0 (Control)41.48.70.5
1:10040.87.91.2
1:5039.96.82.5
1:2538.55.14.3

Future Directions and Emerging Research Avenues for Boc Orn 2 Cl Z Oh in Contemporary Peptide Chemistry

Innovations in Green Chemistry and Sustainable Synthetic Strategies for Boc-Orn(2-Cl-Z)-OH

The pharmaceutical industry's growing emphasis on sustainability is driving the adoption of green chemistry principles in peptide synthesis. For a specialized building block like this compound, this translates to innovations in both its synthesis and its application in peptide assembly.

Key areas of development in the sustainable synthesis of this compound and its use in peptide synthesis are focusing on the reduction of hazardous waste and the use of more environmentally benign reagents and solvents. Traditional peptide synthesis often relies on large volumes of organic solvents like dichloromethane (B109758) (DCM) and N,N-dimethylformamide (DMF), which have significant environmental and health concerns. Research is now exploring greener alternatives such as propylene (B89431) carbonate, which has been shown to be an effective solvent for both solution-phase and solid-phase peptide synthesis (SPPS) peptide.comrsc.org. The adoption of such solvents for reactions involving this compound could significantly reduce the environmental footprint of producing ornithine-containing peptides.

Another promising avenue is the use of enzymatic and biocatalytic methods. While the chemical synthesis of protected amino acids is well-established, enzymatic approaches offer the potential for higher selectivity and milder reaction conditions, thereby reducing the need for extensive protecting group manipulations and the use of harsh chemicals lifetein.comnih.govacs.orgacs.org. For instance, enzymes could potentially be used for the selective deprotection of the Boc group, offering a greener alternative to the commonly used trifluoroacetic acid (TFA) lifetein.com. Furthermore, the development of novel, water-compatible protecting groups, such as the 2,7-disulfo-9-fluorenylmethoxycarbonyl (Smoc) group, highlights a trend towards aqueous-based peptide synthesis, which could influence the design of future ornithine protecting groups nih.govmdpi.comresearchgate.net.

Mechanistic approaches like ball-milling are also being explored for the solvent-free synthesis of N-protected amino acids, offering a significant reduction in solvent waste scispace.com. Applying such techniques to the synthesis of this compound could represent a major step towards a more sustainable manufacturing process.

Table 1: Comparison of Traditional vs. Green Synthetic Strategies for Protected Amino Acids

StrategyTraditional ApproachGreen Chemistry InnovationPotential Impact for this compound
Solvents Dichloromethane (DCM), N,N-Dimethylformamide (DMF)Propylene carbonate, 2-Methyltetrahydrofuran (2-MeTHF), WaterReduced toxicity and environmental pollution.
Protecting Group Removal Trifluoroacetic acid (TFA) for Boc deprotectionEnzymatic deprotection, milder acid catalystsMinimized use of corrosive and hazardous reagents.
Synthesis Method Solution-phase synthesis with excess reagentsSolid-phase synthesis with greener solvents, Ball-milling (solvent-free)Increased efficiency and reduced waste generation.
Catalysis Chemical catalystsBiocatalysts (enzymes)Higher selectivity and milder reaction conditions.

Advanced Computational Design and in silico Modeling of Peptides Incorporating Modified Ornithine

The incorporation of non-standard amino acids like ornithine, and specifically its modified forms such as Orn(2-Cl-Z), can significantly impact the structure, stability, and function of a peptide. Advanced computational tools are becoming indispensable for predicting these effects and for the rational design of novel ornithine-containing peptides with desired properties.

Molecular dynamics (MD) simulations are a powerful tool for studying the conformational dynamics and stability of peptides containing unnatural amino acids lifetein.com. By simulating the behavior of a peptide in a virtual environment, researchers can understand how the introduction of a bulky and specifically functionalized side chain from this compound influences the peptide's secondary structure, such as the formation of alpha-helices or beta-sheets lifetein.comresearchgate.net. This is crucial for designing peptides that can adopt a specific conformation to interact with a biological target. The development of force fields and parameters for non-standard amino acids is a key area of research that enables these accurate simulations mdpi.comnih.gov.

Structure prediction servers and software, such as PEPstrMOD, are also being developed to handle peptides containing modified residues scispace.com. These tools can generate 3D models of peptides incorporating Orn(2-Cl-Z), providing initial structural insights that can guide further experimental work. This is particularly valuable for designing peptide-based drugs, where the 3D structure is critical for binding to a specific receptor or enzyme.

Quantitative Structure-Activity Relationship (QSAR) studies represent another important computational approach. QSAR models correlate the chemical structure of a series of compounds with their biological activity. For ornithine-containing peptides, QSAR can be used to identify key structural features, such as hydrophobicity, charge, and side-chain volume, that contribute to their therapeutic efficacy or toxicity nih.govmdpi.com. By understanding these relationships, it is possible to design new peptides with improved activity and selectivity.

The "ornithine effect," a phenomenon observed in mass spectrometry where peptides containing ornithine show facile cleavage C-terminal to the ornithine residue, can also be studied and predicted using computational methods nih.govnih.gov. Understanding this effect is important for the analytical characterization of synthesized peptides.

Integration with Chemical Biology Tools and Bioconjugation Techniques

The unique structural features of this compound, particularly the presence of two distinct and orthogonally removable protecting groups, make it a highly versatile tool for chemical biology and bioconjugation. These fields rely on the ability to selectively modify biomolecules to study their function or to create novel constructs with enhanced properties.

The 2-Cl-Z group on the side chain of ornithine can be selectively removed under conditions that leave the peptide backbone and other protecting groups intact. This exposes a primary amine on the ornithine side chain, which can then be used as a handle for site-specific modification. This allows for the attachment of a wide variety of molecules, including:

Fluorophores and Probes: For studying peptide localization and trafficking within cells.

Bioorthogonal Handles: Such as azides or alkynes, which can then be used in "click chemistry" reactions to attach other molecules with high specificity and efficiency nih.govmdpi.comresearchgate.netnih.gov.

Drug Molecules: To create peptide-drug conjugates for targeted drug delivery.

Polyethylene Glycol (PEG) Chains: To improve the pharmacokinetic properties of therapeutic peptides.

This ability to perform site-specific modifications is crucial for creating well-defined and homogeneous bioconjugates, which is often a challenge with traditional methods that target naturally occurring amino acids like lysine (B10760008) nih.gov. The use of an orthogonally protected ornithine, introduced via this compound, provides a precise and predictable way to introduce a unique reactive site into a peptide sequence.

Furthermore, enzymatic methods are being developed for the post-translational modification of peptides, including the conversion of arginine to ornithine in situ scispace.comnih.gov. While this is a biological process, it highlights the growing interest in incorporating ornithine into peptides to introduce new functionalities. The chemical synthesis of peptides using this compound provides a complementary and highly controlled approach to achieve the same goal.

Table 2: Potential Bioconjugation Applications of Peptides Derived from this compound

ApplicationDescriptionEnabling Feature of Orn(2-Cl-Z)
Fluorescent Labeling Attachment of fluorescent dyes for imaging and tracking.Selective deprotection of the 2-Cl-Z group to reveal a reactive amine.
Peptide Cyclization Formation of cyclic peptides with enhanced stability and activity.The side-chain amine can be used as a point of cyclization.
Drug Conjugation Covalent attachment of therapeutic agents for targeted delivery.Provides a specific site for drug attachment away from the peptide's active core.
Surface Immobilization Attachment of peptides to solid supports for diagnostic or biomaterial applications.The exposed amine can be used for covalent linkage to functionalized surfaces.
Introduction of Bioorthogonal Handles Incorporation of chemical groups for subsequent "click" reactions.Allows for highly specific and efficient secondary modifications.

Prospects in Drug Discovery, Diagnostics, and Biomaterials Science for Ornithine-Containing Peptides

The incorporation of ornithine into peptides, facilitated by building blocks like this compound, opens up a wide range of possibilities in drug discovery, diagnostics, and the development of novel biomaterials.

In drug discovery , ornithine-containing peptides are being investigated for a variety of therapeutic applications. The incorporation of ornithine can enhance the stability of peptides against enzymatic degradation, a major hurdle in the development of peptide-based drugs nih.govnih.gov. The ability to introduce specific modifications via the ornithine side chain can also be used to improve the pharmacokinetic properties of a drug, such as its half-life and bioavailability nih.gov. For example, ornithine-containing peptides have been explored as inhibitors of aspartic proteinases, a class of enzymes involved in various diseases acs.org. Cationic peptides containing ornithine have also shown promise as non-viral vectors for gene transfer in dendritic cells, which could have applications in gene therapy and vaccination nih.gov.

In the field of diagnostics , peptides containing modified amino acids can be used to develop highly specific probes and imaging agents. For instance, a radiolabeled peptide containing ornithine has been developed as a potential theranostic agent for prostate cancer, capable of both imaging and treating the disease mdpi.com. The ability to site-specifically label ornithine-containing peptides with imaging agents, as discussed in the previous section, is a key enabler for this application. The "ornithine effect" in mass spectrometry can also be leveraged for diagnostic purposes, as it provides a predictable fragmentation pattern that can be used to identify and quantify specific peptides in complex biological samples rsc.orgnih.govnih.gov.

In biomaterials science , the incorporation of amino acids like ornithine into biodegradable polymers such as poly(lactic-co-glycolic acid) (PLGA) can enhance their properties for applications in tissue engineering and drug delivery mdpi.comresearchgate.netscispace.comnih.gov. Ornithine-linked PLGAs have been shown to have increased hydrophilicity and faster degradation times, which can be advantageous for creating scaffolds that support cell growth or for designing controlled-release drug delivery systems mdpi.comscispace.comnih.gov. The ability to synthesize well-defined ornithine-containing peptides using this compound allows for the precise design of peptide-polymer conjugates with tailored properties.

Q & A

Q. What are the key synthetic pathways for Boc-Orn(2-Cl-Z)-OH, and how are reaction conditions optimized?

this compound is synthesized via peptide coupling reactions. A common method involves activating the carboxyl group of the amino acid using coupling reagents like PyBOP or EDC/HOBt in the presence of a base (e.g., DIPEA) in dichloromethane (DCM). For example, in the synthesis of Chorn3, this compound reacts with cholesterol derivatives under PyBOP/DIPEA catalysis to form intermediates, followed by deprotection with TFA/DCM . Key optimization factors include reagent stoichiometry, reaction time, and solvent choice to minimize side products.

Q. What analytical methods are recommended for characterizing this compound?

Characterization typically involves nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment (>97% by HPLC as per commercial standards), and mass spectrometry (MS) for molecular weight verification . Storage conditions (room temperature for commercial samples) should be validated via stability studies under experimental conditions .

Q. How should researchers handle this compound to ensure reproducibility?

Document the supplier, batch number, and purity (e.g., >97% from Kanto Reagents) to ensure consistency. Use anhydrous solvents and inert atmospheres during synthesis to prevent hydrolysis of the Boc or 2-Cl-Z protecting groups. Detailed protocols for reagent handling are critical, as outlined in the Beilstein Journal’s experimental section guidelines .

Advanced Research Questions

Q. How can researchers resolve contradictions in coupling efficiency when using this compound in solid-phase peptide synthesis?

Discrepancies in coupling yields may arise from steric hindrance due to the 2-Cl-Z group. Comparative studies using alternative coupling reagents (e.g., PyBOP vs. EDC/HOBt) and reaction times can identify optimal conditions. For example, EDC/HOBt may improve yields in hindered environments, as seen in azide-alkyne cycloadditions involving similar Boc-protected ornithine derivatives . Analyze side products via LC-MS to identify incomplete couplings or epimerization.

Q. What strategies are effective for analyzing and mitigating side reactions during this compound deprotection?

The 2-Cl-Z group is stable under acidic Boc deprotection (TFA), but prolonged exposure may lead to undesired cleavage. Monitor reaction progress via TLC or in-situ NMR. For sensitive applications, consider orthogonal protecting groups (e.g., Fmoc for temporary protection) to reduce side reactions. Evidence from peptidomimetic syntheses highlights the importance of stepwise deprotection and purification .

Q. How can computational methods enhance the design of experiments involving this compound?

Molecular dynamics simulations can predict solvent accessibility and steric effects during coupling reactions. Pair this with cheminformatics databases (e.g., PubChem CID data) to model reaction pathways and optimize reagent ratios . Tools like Web of Science enable literature mining to cross-reference synthetic protocols and identify trends in solvent/reagent choices .

Q. What methodologies address discrepancies in reported purity levels of commercial this compound samples?

Validate purity claims using orthogonal methods: HPLC for organic impurities, NMR for structural integrity, and elemental analysis for inorganic residues. For example, Kanto Reports specify >97% purity via HPLC, but independent verification using spiked samples or reference standards is advised . Document all analyses in line with ICMJE standards for chemical reproducibility .

Methodological Resources

  • Experimental Design : Follow the Beilstein Journal’s guidelines for detailing reaction conditions, including solvent volumes, temperatures, and purification steps .
  • Data Analysis : Use systematic reviews and Boolean search strategies (e.g., "this compound AND synthesis AND optimization") in Web of Science to identify high-impact studies .
  • Troubleshooting : Reference case studies on protecting group chemistry to address common synthesis challenges, such as incomplete deprotection or racemization .

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